molecular formula C14H17NO6 B14282109 2-[(6-Hydroperoxy-6-oxohexyl)carbamoyl]benzoic acid CAS No. 162461-43-0

2-[(6-Hydroperoxy-6-oxohexyl)carbamoyl]benzoic acid

Cat. No.: B14282109
CAS No.: 162461-43-0
M. Wt: 295.29 g/mol
InChI Key: PJUMAGFCVDWWPB-UHFFFAOYSA-N
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Description

2-[(6-Hydroperoxy-6-oxohexyl)carbamoyl]benzoic acid is a complex organic compound that belongs to the class of carboxylic acids This compound features a benzoic acid core with a hydroperoxy-oxohexylcarbamoyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Hydroperoxy-6-oxohexyl)carbamoyl]benzoic acid typically involves multi-step organic reactions

    Starting Material: Benzoic acid is often used as the starting material.

    Carbamoylation: The benzoic acid is reacted with a suitable carbamoylating agent to introduce the carbamoyl group.

    Oxidation: The resulting intermediate is then subjected to oxidation to introduce the hydroperoxy and oxo groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Hydroperoxy-6-oxohexyl)carbamoyl]benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroperoxy group can be further oxidized to form different products.

    Reduction: The oxo group can be reduced under suitable conditions.

    Substitution: The benzoic acid core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products

    Oxidation Products: Further oxidized derivatives of the hydroperoxy group.

    Reduction Products: Alcohols or other reduced forms of the oxo group.

    Substitution Products: Various substituted benzoic acid derivatives.

Scientific Research Applications

2-[(6-Hydroperoxy-6-oxohexyl)carbamoyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(6-Hydroperoxy-6-oxohexyl)carbamoyl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroperoxy and oxo groups play a crucial role in its reactivity and biological activity. The compound may exert its effects through pathways involving oxidative stress and modulation of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxybenzoic acid:

    Benzoic acid: The simplest form of benzoic acid without any substituents.

    2-Carbamoylbenzoic acid: Contains a carbamoyl group but lacks the hydroperoxy and oxo groups.

Uniqueness

2-[(6-Hydroperoxy-6-oxohexyl)carbamoyl]benzoic acid is unique due to the presence of the hydroperoxy-oxohexylcarbamoyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

162461-43-0

Molecular Formula

C14H17NO6

Molecular Weight

295.29 g/mol

IUPAC Name

2-[(6-hydroperoxy-6-oxohexyl)carbamoyl]benzoic acid

InChI

InChI=1S/C14H17NO6/c16-12(21-20)8-2-1-5-9-15-13(17)10-6-3-4-7-11(10)14(18)19/h3-4,6-7,20H,1-2,5,8-9H2,(H,15,17)(H,18,19)

InChI Key

PJUMAGFCVDWWPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCCCCC(=O)OO)C(=O)O

Origin of Product

United States

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